molecular formula C11H14N2O4 B7796796 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No. B7796796
M. Wt: 238.24 g/mol
InChI Key: FOXRXVSTFGNURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives and Evaluation of Anti-Microbial Activity : A study synthesized new compounds from "3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid" and evaluated them for anti-microbial activities. The structures were confirmed by spectral analysis, and some compounds showed strong activities against tested microorganisms (Pund et al., 2020).

  • Preparative Synthesis of 3-(aminothiocarbonylthio)propanoic Acids : The compound has been used in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, which are intermediates. The study discussed a method that can shorten the initial stage of dithiocarbamic acid salt formation (Orlinskii, 1996).

  • Preparation and Reactivity of 3-Deoxy-D-Altronic Acid Derivatives : A key intermediate in the preparation of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog, involved this compound. The study provided an alternative synthetic route and explored the unexpected reactivity of some of its 3-deoxy derivatives (García-Martín et al., 2001).

  • Synthesis of Amino Acid Derivatives and Evaluation of Their Biological Activities : This compound has been used to create derivatives that were evaluated for antioxidant and anti-inflammatory activities. The synthesized molecules showed potency close to ascorbic acid in antioxidant capacities (Sahoo et al., 2011).

properties

IUPAC Name

3-amino-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXRXVSTFGNURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957158
Record name 3-Amino-N-[(benzyloxy)(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

CAS RN

35761-26-3
Record name 3-Amino-N-[(benzyloxy)(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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